molecular formula C8H14ClNO2 B1434490 methyl (S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride CAS No. 1296797-07-3

methyl (S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride

Cat. No. B1434490
M. Wt: 191.65 g/mol
InChI Key: XRWDDUUNORZRFV-RGMNGODLSA-N
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Description

“Methyl (S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride” is a complex organic compound. The name suggests it contains a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom . It also seems to contain a carboxylate functional group, which is a common feature in many organic compounds .


Synthesis Analysis

The synthesis of complex organic compounds often involves multiple steps and various types of chemical reactions . For instance, the synthesis of a related compound, “methyl 6-aminospiro[3.3]heptane-2-carboxylate hydrochloride”, involves the reaction of the compound with dioxane .


Molecular Structure Analysis

The molecular structure of a compound can often be inferred from its name. In this case, the “spiro[2.4]heptane” part of the name suggests a spirocyclic structure with two rings of 2 and 4 atoms, respectively . The “5-aza” indicates the presence of a nitrogen atom in the 5-position of the heptane ring .


Chemical Reactions Analysis

The chemical reactions involving a compound depend on its functional groups. For instance, carboxylate groups can participate in various types of reactions, including esterification and amide formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For instance, the presence of polar functional groups like carboxylates can influence properties like solubility and melting point .

Scientific Research Applications

Cycloaddition Reactions

  • Methyl (S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride is involved in regioselective cycloaddition reactions. For example, substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates are obtained through a highly regioselective 1,3-dipolar cycloaddition of C-aryl- and C-carbamoylnitrones (Molchanov & Tran, 2013).

Chemical Transformations

  • Chemical transformations of methyl (S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride derivatives have been explored. For instance, treatment of methyl 4,6-diaryl-5-oxa-6-azaspiro[2.4]heptane-1-carboxylates with zinc in acetic acid leads to cleavage of the N–O bond in the isoxazolidine ring, forming 1,3-amino alcohols and bi- or tricyclic lactams or lactones (Molchanov et al., 2016).

Antibacterial Activity

  • Some derivatives of methyl (S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride exhibit potent antibacterial activity. A study on novel 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines showed significant in vitro antibacterial activity against various respiratory pathogens, including multidrug-resistant and quinolone-resistant strains (Odagiri et al., 2013).

Synthesis of Amino Acids

  • The compound is also used in the synthesis of novel amino acids. For example, the synthesis of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid was performed, highlighting its utility in drug design and biochemistry (Radchenko, Grygorenko & Komarov, 2010).

Kinase Inhibition

  • Another application is in the development of kinase inhibitors. The compound (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile was identified as a JAK1 selective inhibitor, illustrating its potential in therapeutic applications (Chough et al., 2018).

Drug Discovery

  • The compound's derivatives are valuable in drug discovery. For instance, diversity-oriented synthesis of azaspirocycles using methyl (S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride derivatives provided access to functionalized pyrrolidines, piperidines, and azepines, important for chemistry-driven drug discovery (Wipf, Stephenson & Walczak, 2004).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For instance, many organic compounds are flammable, and some can be harmful if ingested or inhaled .

Future Directions

The future directions for research on a compound depend on its potential applications. For instance, if the compound shows promise as a pharmaceutical, future research might focus on optimizing its synthesis, studying its mechanism of action, and conducting clinical trials .

properties

IUPAC Name

methyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c1-11-7(10)6-4-8(2-3-8)5-9-6;/h6,9H,2-5H2,1H3;1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRWDDUUNORZRFV-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2(CC2)CN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC2(CC2)CN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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